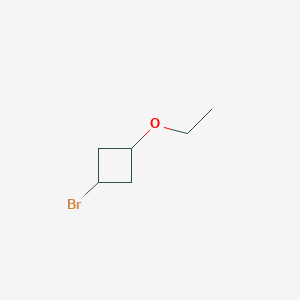
1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of the sulfonyl and carboxylic acid functional groups in this compound suggests potential reactivity and the possibility of forming various derivatives for biological evaluations.
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step reactions starting from various organic acids, esters, or amides. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves converting organic acids into corresponding esters, hydrazides, and then to 1,3,4-oxadiazole-2-thiols, which are further reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to obtain the target compounds . Similarly, the preparation of 2,4-piperidinedione-3-carboxylic acid derivatives is achieved through a Dieckmann reaction followed by decarbomethoxylation and alkylation studies .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using modern spectroscopic techniques such as NMR spectroscopy. For example, the 1H and 13C-NMR spectra of 2,4-piperidinedione-3-carboxylic acid derivatives reveal the presence of rotamers and provide insights into the orientation of substituents relative to the carbonyl group . The zwitterionic nature of 4-piperidinecarboxylic acid monohydrate, a related compound, has been determined through its crystalline structure, which shows a chair conformation of the piperidine ring and the orientation of the carboxylate group .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including coupling reactions, substitutions, and Michael additions. For instance, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling and substitution reactions in the presence of sodium hydride and dimethylformamide . The reactivity of these compounds can be further modified by introducing different electrophiles or by changing the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the piperidine nucleus. Intramolecular hydrogen bonding, as observed in 1-piperidinecarboxylic acids, can affect the compound's behavior in solution, including its dimerization tendencies and proton transfer dynamics . The presence of sulfonyl and carboxylic acid groups in "1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid" would likely contribute to its acidity and potential for forming salts or zwitterions.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Research on nucleophilic aromatic substitution reactions, such as those involving piperidine and nitro-group compounds, sheds light on reaction mechanisms that could be relevant for synthesizing derivatives of 1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid. These studies contribute to a deeper understanding of chemical reactions essential for creating novel compounds with potential applications in materials science, pharmaceuticals, and chemical synthesis (Pietra & Vitali, 1972).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids on microbial biocatalysts is crucial for biotechnological applications, including biofuel production and bioremediation. Understanding how similar structural compounds affect microbes can guide the design of bioprocesses and the development of microbial strains with enhanced tolerance to inhibitory compounds (Jarboe, Royce, & Liu, 2013).
Anticarcinogenicity and Toxicity of Complexes
Studies on the anticarcinogenicity and toxicity of organotin(IV) complexes offer insights into the development of novel anticancer agents. Research in this area highlights the potential therapeutic applications of metal complexes, including those based on carboxylic acid derivatives, in treating various cancers (Ali, Shahzadi, & Imtiaz-ud-Din., 2018).
Novel CNS Acting Drugs Development
The exploration of functional chemical groups for synthesizing central nervous system (CNS) acting drugs is vital for discovering new therapeutic agents. Research in this domain can potentially lead to the development of novel CNS drugs with improved safety and efficacy profiles, highlighting the importance of structural studies in drug discovery (Saganuwan, 2017).
Extraction and Separation Techniques
Advancements in the extraction and separation techniques for carboxylic acids from aqueous solutions, using organic compounds and supercritical fluids, are crucial for environmental and analytical chemistry. These studies not only improve the efficiency of separation processes but also have implications for waste treatment and the recovery of valuable chemicals (Djas & Henczka, 2018).
Safety And Hazards
properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-3-4-13(11(2)9-10)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHCPNPCXHOMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

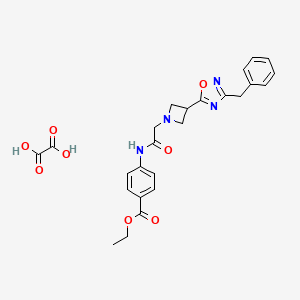
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
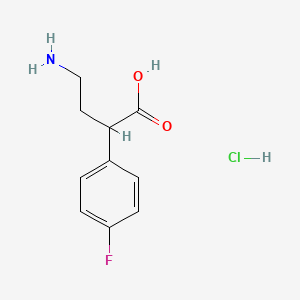
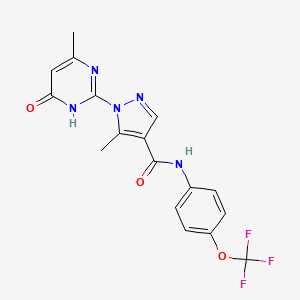
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)


![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)
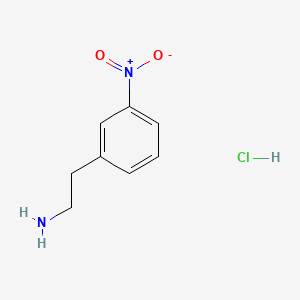
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)
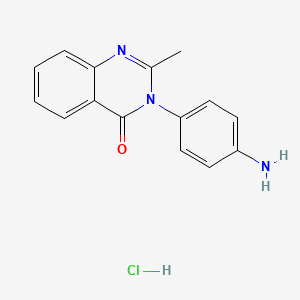
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)

